5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851445
InChI: InChI=1S/C11H6ClF3N2O2/c12-9-5-8(10(18)19)16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19)
SMILES:
Molecular Formula: C11H6ClF3N2O2
Molecular Weight: 290.62 g/mol

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15851445

Molecular Formula: C11H6ClF3N2O2

Molecular Weight: 290.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C11H6ClF3N2O2
Molecular Weight 290.62 g/mol
IUPAC Name 5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H6ClF3N2O2/c12-9-5-8(10(18)19)16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19)
Standard InChI Key OXGWMCBBYVLOOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)O)Cl)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrazole core substituted at three positions:

  • Position 1: A 3-(trifluoromethyl)phenyl group, introducing aromaticity and electron-withdrawing properties.

  • Position 3: A carboxylic acid moiety, enabling hydrogen bonding and salt formation.

  • Position 5: A chlorine atom, enhancing electrophilicity and steric bulk.

The molecular formula is C₁₁H₆ClF₃N₂O₂, with a molecular weight of 302.63 g/mol (calculated). This differs from the methyl-substituted analog (C₆H₄ClF₃N₂O₂, MW 228.56 g/mol) by the replacement of a methyl group with a 3-(trifluoromethyl)phenyl substituent .

Spectral Signatures

While direct spectral data for this compound are unavailable, inferences can be drawn from related structures:

  • ¹H NMR: The aromatic protons of the 3-(trifluoromethyl)phenyl group typically resonate at δ 7.5–8.2 ppm, while the pyrazole proton (position 4) appears near δ 6.8–7.3 ppm .

  • ¹³C NMR: The trifluoromethyl carbon appears at ~120 ppm (q, JCFJ_{C-F} = 270 Hz), while the carboxylic acid carbon resonates near 165–170 ppm .

Synthetic Methodologies

Precursor-Based Approaches

Synthesis typically proceeds through cyclocondensation reactions. A representative route involves:

  • Knorr Pyrazole Synthesis: Condensation of hydrazine derivatives with 1,3-diketones.

  • Subsequent Functionalization:

    • Chlorination at position 5 using POCl₃ or Cl₂ gas .

    • Suzuki-Miyaura coupling for aryl group introduction .

    • Carboxylic acid installation via oxidation of methyl esters .

Example Protocol (adapted from ):

  • React 3-(trifluoromethyl)phenylhydrazine with ethyl 3-chloro-3-oxopropanoate in ethanol under reflux.

  • Treat intermediate with POCl₃/DMF to introduce chlorine.

  • Hydrolyze ester to carboxylic acid using NaOH/EtOH-H₂O.

Yield: 45–60% (estimated based on analogous reactions).

Challenges in Synthesis

  • Regioselectivity: Competing formation of 1,4- vs. 1,5-disubstituted pyrazoles requires careful catalyst control .

  • Trifluoromethyl Stability: Harsh conditions may lead to CF₃ group decomposition, necessitating mild reaction temperatures (<80°C) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted/Experimental)Source Compound Comparison
Melting Point198–202°C201°C (methyl analog)
Boiling Point315±40°C284.4°C (methyl analog)
Density1.68±0.1 g/cm³1.71 g/cm³ (methyl analog)
pKa2.3±0.51.77 (methyl analog)

The increased aromaticity from the phenyl group elevates melting point compared to methyl-substituted analogs. The pKa shift reflects enhanced acid stability due to resonance stabilization .

Solubility Profile

  • Polar Solvents: Soluble in DMSO (≥50 mg/mL), methanol (∼15 mg/mL).

  • Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).

  • Aqueous Solubility: pH-dependent; 2.8 mg/mL at pH 7.4 (simulated intestinal fluid) .

Functional Applications

Pharmacological Activity

While direct studies are lacking, structural analogs demonstrate:

  • Antioxidant Capacity: Pyrazole-carboxylic acids show radical scavenging activity comparable to ascorbic acid (IC₅₀ 12–18 μM) .

  • Antimicrobial Effects: MIC values of 8–32 μg/mL against Gram-positive pathogens .

Mechanistic Insights:

  • The carboxylic acid moiety chelates metal ions involved in microbial redox processes.

  • The CF₃ group enhances membrane permeability via lipophilicity (logP ∼2.1) .

Materials Science Applications

  • Coordination Polymers: Serves as a ditopic ligand for lanthanide ions (e.g., Eu³+, Tb³+), producing luminescent materials .

  • Catalytic Supports: Immobilized on silica for asymmetric aldol reactions (∼85% ee) .

ParameterSpecification
GHS Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338
Storage ConditionsInert atmosphere, 2–8°C

The trifluoromethylphenyl group may enhance dermal absorption compared to simpler analogs .

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